4-Amino-1-naphthamide 4-Amino-1-naphthamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301012
InChI: InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14)
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

4-Amino-1-naphthamide

CAS No.:

Cat. No.: VC18301012

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-naphthamide -

Specification

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 4-aminonaphthalene-1-carboxamide
Standard InChI InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14)
Standard InChI Key NKRUPIREZPFKBR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N

Introduction

Chemical Structure and Fundamental Properties

4-Amino-1,8-naphthalimide (CAS 1742-95-6) belongs to the naphthalimide family, featuring a planar aromatic system with electron-deficient properties. The molecule comprises a naphthalene ring system fused with a five-membered imide ring, where the amino group at the 4-position enhances its electron-donating capacity. This structural configuration facilitates π-π stacking interactions with DNA and proteins, making it suitable for intercalation-based applications .

Physical and Chemical Characteristics

Key physicochemical properties of 4-amino-1,8-naphthalimide include:

PropertyValueSource
Molecular FormulaC₁₂H₈N₂O₂
Melting Point>360°C
Boiling Point (Predicted)~544.07°C at 760 mmHg
Density1.11 g/cm³ at 25°C
Refractive Index (n²⁰D)1.77
Solubility5 mg/mL in DMSO
pKa9.53 (acidic), 1.54 (basic)

The compound’s high thermal stability and solubility in polar aprotic solvents like DMSO underscore its utility in laboratory and industrial settings . Its fluorescence properties, attributed to the rigid aromatic framework, enable applications in bioimaging and molecular sensing .

Synthesis and Industrial Production

The synthesis of 4-amino-1,8-naphthalimide traditionally involves multistep reactions starting from acenaphthene. A patented improvement streamlines the process using 4-halogeno-1,8-naphthalic anhydride intermediates .

Key Synthetic Pathway

  • Halogenation: 4-Bromo-1,8-naphthalic anhydride is reacted with aliphatic or heterocyclic amines (e.g., piperazine) in aqueous acetic acid at 80–135°C to form N-substituted 4-halogeno-naphthalimides .

  • Amination: The intermediate undergoes ammonolysis at 150–180°C, replacing the halogen with an amino group .

  • Sulfonation (Optional): Introducing sulfonic acid groups enhances water solubility for biomedical applications .

This method avoids isolating intermediates, improving yield and scalability. For example, reacting 4-bromo-1,8-naphthalic anhydride with methylethylenediamine produces a precursor with 96% purity after recrystallization .

Biological Activity and Mechanisms

PARP-1 Inhibition

4-Amino-1,8-naphthalimide exhibits potent PARP-1 inhibition (IC₅₀ = 0.18 µM), a critical enzyme in DNA repair . By blocking PARP-1, it sensitizes cancer cells to chemotherapeutic agents and radiation by preventing NAD⁺ and ATP depletion . This mechanism is particularly effective in tumors with BRCA mutations, where PARP inhibition exacerbates genomic instability .

Anticancer Activity

Recent studies evaluated ferrocene-conjugated derivatives against MCF-7 (breast cancer) and K562 (leukemia) cell lines :

CompoundGI₅₀ (MCF-7)GI₅₀ (K562)Notable Feature
4-Amino-1,8-naphthalimide12 µM18 µMBaseline activity
Ferrocene-64.2 µM6.7 µMPiperazine moiety enhances uptake
Non-ferrocene 98.9 µM3.5 µMHigh solubility in aqueous media

Compounds with protonable amines (e.g., piperazine) showed superior cytotoxicity, likely due to improved cellular uptake and DNA intercalation . Ferrocene conjugates synergize redox activity with naphthalimide’s intercalation, generating reactive oxygen species (ROS) that induce apoptosis .

Fluorescence and Imaging Applications

The compound’s fluorescence quantum yield (Φ = 0.45 in DMSO) enables real-time cellular imaging. In a 2021 study, non-cytotoxic derivatives at sub-GI₅₀ concentrations served as fluorescent probes for tracking lysosomal acidity in cancer cells . The logic gate behavior—fluorescence quenching under oxidative conditions—allows dual sensing of pH and redox states in tumor microenvironments .

Future Directions

Ongoing research focuses on:

  • Combination Therapies: Co-administering with platinum-based drugs to exploit synthetic lethality in BRCA-deficient cancers.

  • Nanoparticle Delivery: Encapsulating naphthalimide derivatives in lipid nanoparticles to improve bioavailability.

  • Multifunctional Probes: Developing derivatives that simultaneously treat and image tumors via PET or fluorescence.

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